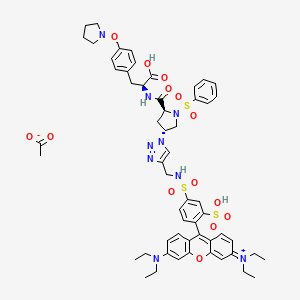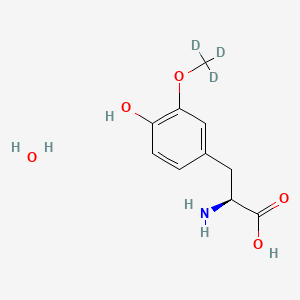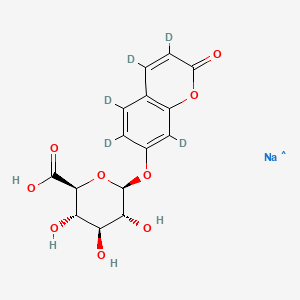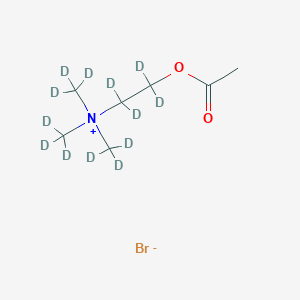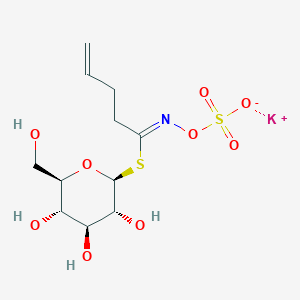
Betahistine impurity 5-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
Betahistine impurity 5-13C,d3, like its parent compound Betahistine, can undergo various chemical reactions. These include:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound back to its original form or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, leading to the formation of various substituted derivatives
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Betahistine impurity 5-13C,d3 has several scientific research applications:
Pharmacokinetics: It is used as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Betahistine and its impurities
Drug Metabolism: The compound helps in studying the metabolic pathways and identifying the metabolites of Betahistine
Stable Isotope Labeling: It is used in stable isotope labeling studies to quantify the drug and its metabolites in biological samples
Quality Control: The compound is used as a reference standard in quality control and method validation studies in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of Betahistine impurity 5-13C,d3 is similar to that of Betahistine. Betahistine primarily acts as a histamine H1-receptor agonist, leading to vasodilation and increased permeability of blood vessels in the inner ear . This reduces endolymphatic pressure and prevents the rupture of the labyrinth, which is associated with hearing loss in Ménière’s disease . The labeled compound is used to study these mechanisms in greater detail through tracing and quantification .
Comparison with Similar Compounds
Betahistine impurity 5-13C,d3 is unique due to its stable isotope labeling, which distinguishes it from other Betahistine impurities. Similar compounds include:
Betahistine impurity 5: The non-labeled version of the compound.
Betahistine impurity D: Another impurity formed during the synthesis of Betahistine.
Other isotope-labeled compounds: Compounds labeled with stable isotopes like deuterium and carbon-13 for use in similar research applications
These similar compounds are used in various research and quality control applications, but this compound is particularly valuable for its use in stable isotope labeling studies .
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
N-(2-pyridin-2-ylethyl)-N-(trideuterio(113C)methyl)nitrous amide |
InChI |
InChI=1S/C8H11N3O/c1-11(10-12)7-5-8-4-2-3-6-9-8/h2-4,6H,5,7H2,1H3/i1+1D3 |
InChI Key |
RSPHCMYPFWSJIJ-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N(CCC1=CC=CC=N1)N=O |
Canonical SMILES |
CN(CCC1=CC=CC=N1)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


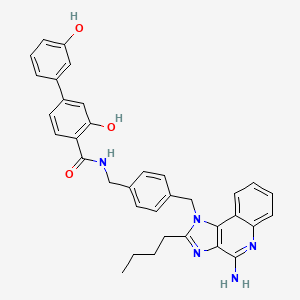
![3-[(2S,5S,8S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-16-methyl-14,17-bis(2-methylpropyl)-3,6,9,12,18-pentaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide](/img/structure/B12416433.png)

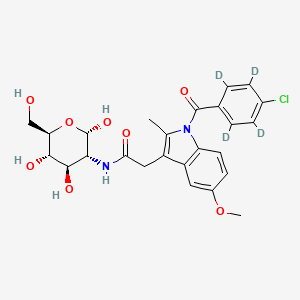
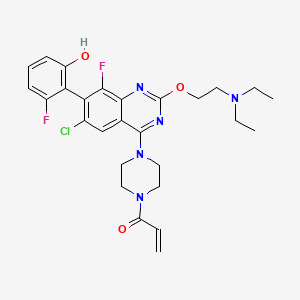
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B12416462.png)
